Pagoclone

Description

Structure

3D Structure

Properties

IUPAC Name |

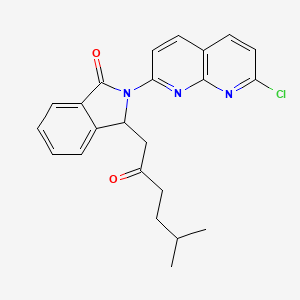

2-(7-chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O2/c1-14(2)7-10-16(28)13-19-17-5-3-4-6-18(17)23(29)27(19)21-12-9-15-8-11-20(24)25-22(15)26-21/h3-6,8-9,11-12,14,19H,7,10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUPRQPBWVEQJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)CC1C2=CC=CC=C2C(=O)N1C3=NC4=C(C=C3)C=CC(=N4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869830 | |

| Record name | Pagoclone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133737-32-3, 133737-48-1 | |

| Record name | Pagoclone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133737-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pagoclone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133737323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RP 59037 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133737481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pagoclone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04903 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pagoclone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pagoclone's Mechanism of Action on GABA-A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pagoclone is a cyclopyrrolone derivative that acts as a selective positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. It exhibits a distinct pharmacological profile characterized by anxiolytic effects with a reduced sedative and amnestic potential compared to classical benzodiazepines. This is attributed to its differential binding affinity and functional efficacy at various GABA-A receptor subtypes. This technical guide provides an in-depth overview of this compound's mechanism of action, detailing its interaction with GABA-A receptors, summarizing quantitative data from key studies, outlining experimental protocols for its characterization, and visualizing its signaling pathways and experimental workflows.

Introduction: The GABA-A Receptor and this compound

The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the mammalian central nervous system. It is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. The receptor is a pentameric complex composed of various subunits, with the most common isoforms in the brain consisting of α, β, and γ subunits. The specific subunit composition determines the pharmacological properties of the receptor subtype.

This compound, a non-benzodiazepine anxiolytic, modulates the function of the GABA-A receptor by binding to the benzodiazepine site, an allosteric modulatory site located at the interface of the α and γ subunits. Unlike full agonists such as diazepam, this compound is a partial agonist at most GABA-A receptor subtypes, meaning it produces a submaximal response even at saturating concentrations. This partial agonism is thought to be the basis for its favorable side-effect profile.

Quantitative Data: Binding Affinity and Functional Efficacy

This compound's interaction with GABA-A receptors has been quantified through various in vitro assays, primarily radioligand binding assays to determine binding affinity (Ki) and electrophysiological studies to assess functional efficacy (potentiation of GABA-induced currents).

Table 1: Binding Affinity (Ki, nM) of this compound and its Major Metabolite at Human Recombinant GABA-A Receptor Subtypes

| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 |

| This compound | 2.5 ± 0.3 | 0.7 ± 0.1 | 1.1 ± 0.1 | 9.1 ± 1.2 |

| 5'-hydroxy this compound | 1.8 ± 0.2 | 0.9 ± 0.1 | 1.5 ± 0.2 | 11.0 ± 1.5 |

Data from Atack et al., 2006.

Table 2: Functional Efficacy of this compound and its Major Metabolite at Human Recombinant GABA-A Receptor Subtypes

| Compound | α1β3γ2 (% Diazepam Efficacy) | α2β3γ2 (% Diazepam Efficacy) | α3β3γ2 (% Diazepam Efficacy) | α5β3γ2 (% Diazepam Efficacy) |

| This compound | 24 ± 3 | 33 ± 4 | 98 ± 11 | 20 ± 2 |

| 5'-hydroxy this compound | 55 ± 6 | 40 ± 5 | 105 ± 12 | 22 ± 3 |

Efficacy is expressed as the maximal potentiation of the GABA EC20 response relative to that produced by 1 µM diazepam. Data from Atack et al., 2006.

These data highlight that this compound binds with high affinity to α1, α2, α3, and α5-containing GABA-A receptors. Notably, it acts as a partial agonist at α1, α2, and α5 subtypes, which are associated with sedation and amnesia (α1) and anxiolysis (α2), while being a full agonist at the α3 subtype, also implicated in anxiolysis.[1] The major metabolite in rats, 5'-hydroxy this compound, exhibits a similar binding profile but with significantly greater efficacy at the α1 subtype, which may contribute to the sedative effects observed in preclinical models at higher doses.[1]

Experimental Protocols

The characterization of this compound's mechanism of action relies on a combination of in vitro and in vivo experimental techniques.

In Vitro Assays

This protocol is adapted from standard methodologies for determining the binding affinity of a compound to GABA-A receptors.

-

Membrane Preparation:

-

HEK293 cells stably expressing the desired human GABA-A receptor subtype (e.g., α1β3γ2) are cultured and harvested.

-

Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed multiple times by resuspension and centrifugation to remove endogenous substances.

-

The final pellet is resuspended in assay buffer and the protein concentration is determined.

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add in the following order:

-

Assay buffer (50 mM Tris-HCl, pH 7.4).

-

A fixed concentration of a radioligand that binds to the benzodiazepine site, typically [³H]-flunitrazepam or [³H]-Ro 15-1788 (flumazenil).

-

Increasing concentrations of the unlabeled test compound (this compound).

-

The prepared cell membranes.

-

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine site ligand (e.g., 10 µM diazepam).

-

The plate is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 4°C).

-

-

Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Scintillation fluid is added to the filters, and the radioactivity is counted using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This protocol outlines the method for assessing the modulatory effect of this compound on GABA-induced currents in cells expressing specific GABA-A receptor subtypes.

-

Cell Culture:

-

HEK293 cells expressing the desired GABA-A receptor subtype are plated on glass coverslips for recording.

-

-

Recording Setup:

-

Coverslips are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose).

-

Whole-cell patch-clamp recordings are made using borosilicate glass pipettes filled with an internal solution (e.g., containing CsCl, MgCl₂, EGTA, and HEPES).

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

-

Drug Application:

-

GABA is applied to the cell at its EC20 concentration (the concentration that elicits 20% of the maximal response) to establish a baseline current.

-

This compound is then co-applied with the EC20 concentration of GABA at various concentrations to determine its potentiating effect.

-

A saturating concentration of a full agonist like diazepam (e.g., 1 µM) is also applied to determine the maximal potentiation for normalization.

-

-

Data Analysis:

-

The peak amplitude of the GABA-induced current in the presence and absence of this compound is measured.

-

The potentiation of the GABA current by this compound is calculated as a percentage of the maximal potentiation induced by the full agonist.

-

A concentration-response curve is generated to determine the EC50 and maximal efficacy of this compound.

-

In Vivo Behavioral Assays

This is a widely used behavioral test to assess anxiety-like behavior in rodents.

-

Apparatus:

-

The maze consists of two open arms and two closed arms of equal dimensions, elevated from the floor.

-

-

Procedure:

-

Rodents (typically rats or mice) are administered this compound or a vehicle control orally (p.o.) or intraperitoneally (i.p.) at a specified time before testing.

-

Each animal is placed in the center of the maze, facing an open arm.

-

The behavior of the animal is recorded for a set period (e.g., 5 minutes).

-

-

Data Analysis:

-

The primary measures of anxiolytic activity are the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.

-

Locomotor activity is assessed by the total number of arm entries to control for general motor effects.

-

Visualizations

Signaling Pathway

Caption: this compound's positive allosteric modulation of the GABA-A receptor.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining this compound's binding affinity.

Logical Relationship: Subtype Selectivity and Pharmacological Effect

Caption: Relationship between this compound's subtype selectivity and effects.

Conclusion

This compound's mechanism of action as a subtype-selective partial agonist at the benzodiazepine site of GABA-A receptors provides a clear rationale for its anxiolytic efficacy with a reduced incidence of sedation and cognitive impairment compared to non-selective full agonists. The quantitative data from binding and functional assays, combined with in vivo behavioral studies, support this profile. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other novel GABA-A receptor modulators. The development of such compounds holds promise for the treatment of anxiety disorders with improved therapeutic indices.

References

The Synthesis and Chemical Properties of Pagoclone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pagoclone, a cyclopyrrolone derivative, is a selective partial agonist for the α2 and α3 subunits of the GABA-A receptor, with lower efficacy at the α1 subunit. This profile suggests potential as an anxiolytic with a reduced sedative and amnestic side-effect profile compared to non-selective benzodiazepines. This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, including detailed experimental protocols, tabulated quantitative data, and visualizations of key pathways and workflows.

Chemical Properties of this compound

This compound, with the IUPAC name 2-(7-chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)isoindolin-1-one, is a chiral molecule. The (+)-enantiomer is the active form.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₂ClN₃O₂ | [2] |

| Molar Mass | 407.90 g/mol | [1] |

| Predicted Boiling Point | 582.1 ± 50.0 °C | [3] |

| Predicted Density | 1.273 ± 0.06 g/cm³ | [3] |

| Predicted LogP | 4.6 - 5.45 | |

| pKa (Strongest Basic) | -2.6 (Predicted) | |

| pKa (Strongest Acidic) | 12.33 (Predicted) |

Table 2: Solubility of this compound

| Solvent | Solubility | Notes | Source |

| DMSO | 10 mg/mL (24.52 mM) | Requires sonication | |

| 10% DMSO / 90% Corn Oil | ≥ 1 mg/mL (2.45 mM) | Clear solution | |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | 1 mg/mL (2.45 mM) | Suspended solution, requires sonication | |

| Water | 0.00655 mg/mL (Predicted) |

Synthesis of this compound

The synthesis of this compound has been approached through several routes, including a notable large-scale process developed for pilot plant production. This process involves a key Wittig reaction to form the racemic compound, followed by chiral resolution to isolate the active (+)-enantiomer.

Pilot Plant Scale Synthesis Overview

An economical and practical process for a 100+ kg pilot plant production of this compound has been described. The key steps involve the formation of a β-keto phosphonium salt, a novel Wittig reaction to produce racemic this compound, hydrolysis of the resulting γ-lactam, and subsequent resolution of the enantiomeric carboxylic acids.

Experimental Protocols

The Wittig reaction is a cornerstone of this synthesis, enabling the formation of the carbon-carbon double bond necessary for the this compound backbone. While specific industrial parameters are proprietary, a general laboratory-scale protocol based on established Wittig reaction principles can be outlined.

Protocol:

-

Phosphonium Salt Formation: A primary α-bromo ketone is reacted with triphenylphosphine in a suitable solvent (e.g., toluene or THF) to form the corresponding β-keto phosphonium salt. The reaction is typically stirred at room temperature until completion.

-

Ylide Generation: The phosphonium salt is then treated with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon) to generate the phosphorus ylide.

-

Wittig Reaction: A 1-isoindolinone derivative is added to the ylide solution. The reaction mixture is stirred, often at room temperature, to allow for the formation of the oxaphosphetane intermediate, which then collapses to form racemic this compound and triphenylphosphine oxide.

-

Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography to yield racemic this compound.

The resolution of the racemic mixture is achieved through the formation of diastereomeric salts with a chiral resolving agent.

Protocol:

-

Hydrolysis: The racemic this compound is hydrolyzed to the corresponding enantiomeric carboxylic acids.

-

Diastereomeric Salt Formation: The mixture of enantiomeric carboxylic acids is dissolved in a suitable solvent and treated with (+)-ephedrine hemihydrate. The solution is heated to ensure complete dissolution and then slowly cooled to allow for the selective crystallization of one diastereomeric salt.

-

Isolation of Diastereomer: The crystallized diastereomeric salt is isolated by filtration.

-

Liberation of the (+)-Enantiomer: The isolated diastereomeric salt is treated with an acid to liberate the pure (+)-enantiomer of the carboxylic acid precursor, which is then re-cyclized to form (+)-Pagoclone.

Mechanism of Action and Signaling Pathway

This compound exerts its anxiolytic effects by acting as a partial agonist at the benzodiazepine binding site of the GABA-A receptor. It displays selectivity for receptors containing α2 and α3 subunits, with lower intrinsic activity at α1-containing receptors, which are associated with sedation.

Upon binding to the benzodiazepine site on the GABA-A receptor, this compound allosterically modulates the receptor, increasing the affinity of the primary neurotransmitter, GABA. This potentiation of GABAergic neurotransmission leads to an increased frequency of chloride ion channel opening, resulting in an influx of chloride ions into the neuron. The influx of negatively charged chloride ions causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory or calming effect on the central nervous system.

Pharmacological Evaluation: Experimental Workflows

The anxiolytic and sedative properties of this compound have been evaluated in various preclinical models.

Elevated Plus Maze

The elevated plus maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

In studies with this compound, the compound has demonstrated anxiolytic-like activity, indicated by an increase in the time spent in the open arms of the maze.

Chain-Pulling Assay

The chain-pulling assay is used to assess the sedative effects of a compound.

Protocol:

-

Animal Training: Food-deprived rats are trained to pull a chain for a food reward on a random probability interval schedule.

-

Drug Administration: Animals are administered either vehicle (e.g., 0.5% methylcellulose), this compound (at various doses, e.g., 1, 3, or 10 mg/kg, p.o.), or a positive control (e.g., diazepam).

-

Testing: Immediately after dosing, the animals are placed in an operant box, and the rate of chain pulling for a food reward is recorded over a 60-minute period.

-

Data Analysis: The data is expressed as a percentage of the baseline chain-pulling rate and analyzed to determine if the compound causes a reduction in responding, indicative of sedation.

Analytical Characterization

Standard analytical techniques are employed to confirm the identity, purity, and concentration of this compound.

Table 3: Analytical Methods for this compound Characterization

| Technique | Typical Parameters |

| HPLC | Column: C18 reverse-phaseMobile Phase: Acetonitrile/water or Methanol/water gradientDetection: UV at a suitable wavelength |

| NMR | Solvent: DMSO-d₆ or CDCl₃Spectra: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC for full structural elucidation |

| Mass Spectrometry | Ionization: Electrospray Ionization (ESI)Analysis: High-resolution mass spectrometry for accurate mass determination |

Conclusion

This compound represents a significant compound of interest in the field of anxiolytic drug development due to its selective partial agonism at the GABA-A receptor. This guide has provided a detailed overview of its synthesis, from large-scale production principles to specific reaction types, and a thorough summary of its chemical and pharmacological properties. The provided experimental workflows and signaling pathway diagrams offer a clear visualization of the key processes involved in its synthesis and mechanism of action. This information serves as a valuable resource for researchers and professionals in the pharmaceutical sciences.

References

In Vivo Pharmacokinetics and Pharmacodynamics of Pagoclone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pagoclone is a cyclopyrrolone derivative that acts as a selective partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3][4] Initially investigated as an anxiolytic agent, its unique pharmacological profile, characterized by anxiolytic effects with potentially reduced sedative and amnestic properties compared to full agonists like benzodiazepines, has made it a subject of continued interest in neuroscience research.[2] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of this compound, drawing from key preclinical and clinical studies.

Pharmacodynamics

Mechanism of Action

This compound exerts its effects by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It binds to the benzodiazepine site on the GABA-A receptor complex and acts as a partial agonist. This means that while it enhances the effect of GABA, it does so to a lesser degree than full agonists.

This compound exhibits selectivity for different GABA-A receptor α subunits. It is a partial agonist at α1, α2, and α5-containing receptors and a full agonist at receptors containing the α3 subunit. The anxiolytic effects are thought to be mediated primarily through its action on α2 and α3 subunits, while the reduced sedative and amnestic profile is attributed to its lower efficacy at the α1 subunit.

In Vivo Effects

Preclinical Studies (Rat)

-

Anxiolytic-like Activity: In the elevated plus-maze test, a standard preclinical model of anxiety, this compound has demonstrated significant anxiolytic-like effects.

-

Sedative Effects: At therapeutic and higher doses, this compound has been shown to produce sedation in rats, as evidenced by a reduction in total distance traveled in the elevated plus-maze and decreased activity in spontaneous locomotor assays. The rat chain-pulling assay, a test for sedation, also shows a dose-dependent reduction in response rate with this compound administration.

Clinical Studies (Human)

-

Anxiolytic Effects: Clinical trials have explored the use of this compound for panic disorder.

-

Neuropsychological Effects: In healthy volunteers, this compound has been shown to have mild and transient negative effects on learning, memory, and alertness, particularly at higher doses. However, its abuse potential is considered similar to or slightly less than that of diazepam.

-

Receptor Occupancy: Positron Emission Tomography (PET) studies using [11C]flumazenil have been conducted to assess the in vivo binding of this compound to GABA-A receptors in the human brain.

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in both preclinical and clinical settings. A key aspect of its metabolism, at least in rats, is the formation of a major active metabolite, 5'-hydroxy this compound.

Preclinical Pharmacokinetics (Rat)

In rats, this compound is rapidly metabolized to 5'-hydroxy this compound, which is present in plasma and brain at concentrations 10- to 20-fold higher than the parent compound. This metabolite is also pharmacologically active, exhibiting a similar binding profile to this compound but with greater efficacy at the α1 GABA-A receptor subtype, likely contributing significantly to the observed sedative effects in this species.

Table 1: Plasma Concentrations of this compound in Rats Following Oral Administration

| Dose (mg/kg, p.o.) | Mean Plasma Concentration (ng/mL) ± SEM |

| 1 | 0.4 ± 0.1 |

| 3 | 1.1 ± 0.2 |

| 10 | 2.2 ± 0.2 |

Clinical Pharmacokinetics (Human)

A clinical study in healthy adult subjects investigated the pharmacokinetics of this compound at doses of 0.15 mg, 0.30 mg, and 0.60 mg administered every 12 hours for seven days. Neuropsychological testing was conducted approximately six hours after dosing, which was noted to be close to the Tmax for both this compound and its metabolite, indicating the presence of a metabolite in humans as well.

Note: Detailed quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for this compound and its metabolites in humans from this study (NCT00239915) are not publicly available.

Metabolism and Excretion

The primary route of metabolism for this compound in rats is hydroxylation to 5'-hydroxy this compound. Information on the full metabolic pathways and routes of excretion in humans is not extensively documented in the available literature.

Experimental Protocols

Elevated Plus-Maze (Rodent)

This test is a widely used behavioral assay for assessing anxiety-like behavior.

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.

-

Procedure: A rodent is placed at the center of the maze and allowed to explore freely for a set period (typically 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded. Anxiolytic compounds increase the proportion of time spent and entries into the open arms.

-

Data Analysis: The primary measures are the percentage of time spent in the open arms and the percentage of open arm entries relative to the total time and entries. Total distance traveled is also often measured as an indicator of general locomotor activity.

In Vivo GABA-A Receptor Occupancy ([11C]flumazenil PET)

This imaging technique is used to measure the binding of a drug to its target receptor in the living brain.

-

Radioligand: [11C]flumazenil, a radiolabeled antagonist that binds to the benzodiazepine site of the GABA-A receptor.

-

Procedure: A baseline PET scan is performed after injecting [11C]flumazenil to measure initial receptor availability. Subsequently, the subject is administered this compound, and a second PET scan is conducted with another [11C]flumazenil injection. The reduction in [11C]flumazenil binding after this compound administration reflects the occupancy of GABA-A receptors by the drug.

-

Data Analysis: The binding potential (BP) of [11C]flumazenil is calculated for various brain regions in both the baseline and post-drug conditions. Receptor occupancy is then determined as the percentage change in BP.

Visualizations

Caption: GABA-A Receptor Signaling Pathway and the Action of this compound.

Caption: In Vivo Experimental Workflow for this compound.

References

The Discovery and Development of Pagoclone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pagoclone, a cyclopyrrolone derivative, emerged from research focused on developing novel anxiolytic agents with improved side-effect profiles compared to traditional benzodiazepines. It is a selective partial agonist at the γ-aminobutyric acid type A (GABAA) receptor, demonstrating a unique subtype preference that theoretically separates its anxiolytic effects from significant sedative and amnestic properties. Initially developed for anxiety disorders, its therapeutic potential was later explored for the treatment of stuttering. Despite showing promise in early clinical trials, this compound was never commercialized, and its development was ultimately discontinued. This technical guide provides a comprehensive history of this compound's discovery and development, detailing its synthesis, mechanism of action, preclinical findings, and clinical trial outcomes.

Discovery and Synthesis

This compound was first synthesized by a French team at the pharmaceutical company Rhône-Poulenc & Rorer S.A.[1]. It belongs to the cyclopyrrolone class of drugs, which are structurally distinct from benzodiazepines but share a similar mechanism of action by modulating the GABAA receptor[1].

Chemical Synthesis

Several synthetic routes for this compound have been developed. An early and notable method involves the reaction of phthalic anhydride with 2-amino-7-chloro-1,8-naphthyridine to form a phthalimide intermediate. Subsequent selective reduction of one of the imide carbonyl groups yields a hydroxyisoindolinone derivative. The final step involves the reaction with the carbanion of ethyl 5-methyl-3-oxohexanoate to introduce the side chain and form this compound[1].

A more recent and efficient one-pot synthesis utilizes Rhodium(III) catalysis to construct the isoindolinone core from commercially available benzaldehyde, an amine, and an olefin[2]. This multicomponent reaction offers a more streamlined approach to the synthesis of this compound and related compounds.

Experimental Protocol: One-Pot Rhodium-Catalyzed Synthesis of this compound (Conceptual)

-

Reaction Components: Benzaldehyde, 2-amino-7-chloro-1,8-naphthyridine, 5-methyl-1-hexen-2-one, [RhCp*Cl2]2 catalyst, and a suitable oxidant (e.g., Cu(OAc)2) are combined in a solvent such as acetonitrile.

-

Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., nitrogen) for several hours.

-

Mechanism: The reaction proceeds through a cascade of Rh(III)-catalyzed C-H activation, olefination, and annulation to form the γ-lactam ring of the isoindolinone core, followed by the attachment of the naphthyridine moiety.

-

Purification: The final product is isolated and purified using standard chromatographic techniques.

A conceptual workflow for the synthesis of this compound is illustrated below.

Caption: Conceptual synthesis pathway for this compound.

Mechanism of Action

This compound exerts its pharmacological effects by acting as a partial agonist at the benzodiazepine binding site of the GABAA receptor[3]. The GABAA receptor is a ligand-gated ion channel that, upon activation by GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.

This compound's key characteristic is its subtype selectivity. It binds with high affinity to GABAA receptors containing α1, α2, α3, and α5 subunits. However, it acts as a partial agonist at the α1, α2, and α5-containing receptors and as a full agonist at receptors containing the α3 subunit. The anxiolytic effects of benzodiazepines are primarily mediated by the α2 and α3 subunits, while the sedative and amnestic effects are largely attributed to the α1 subunit. By having lower efficacy at the α1 subtype, this compound was designed to produce anxiolysis with reduced sedation and memory impairment compared to non-selective benzodiazepines.

A major metabolite of this compound, 5'-hydroxythis compound, has been identified in rats. This metabolite exhibits greater efficacy at the α1 subtype than the parent compound and is believed to contribute to some of the observed sedative effects.

Signaling Pathway

Caption: Signaling pathway of this compound at the GABA-A receptor.

GABAA Receptor Binding Assay

Experimental Protocol: Competitive Radioligand Binding Assay (General)

-

Membrane Preparation: Rat or mouse brains are homogenized in a buffered sucrose solution. The homogenate is subjected to a series of centrifugations to isolate the crude synaptic membrane fraction containing the GABAA receptors. The membranes are washed repeatedly to remove endogenous GABA.

-

Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand that binds to the benzodiazepine site of the GABAA receptor (e.g., [3H]flunitrazepam).

-

Competition: Increasing concentrations of this compound are added to the incubation mixture to compete with the radioligand for binding to the receptor.

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Preclinical Development

Preclinical studies in animal models were conducted to evaluate the anxiolytic, sedative, and anticonvulsant properties of this compound.

Animal Models of Anxiety

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms elevated from the floor. Anxiolytic compounds increase the time spent and the number of entries into the open arms.

Experimental Protocol: Elevated Plus Maze

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated above the ground.

-

Procedure: A rodent is placed in the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).

-

Data Collection: The number of entries into and the time spent in the open and closed arms are recorded using an automated tracking system.

-

Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic effect.

Vogel Conflict Test

This test is based on the principle that anxiolytic drugs can reduce the suppression of a behavior (drinking) that is punished by a mild electric shock.

Experimental Protocol: Vogel Conflict Test

-

Apparatus: An experimental chamber with a drinking spout connected to a shock generator.

-

Procedure: Water-deprived rodents are placed in the chamber. After a certain number of licks from the spout, a mild electric shock is delivered.

-

Data Collection: The number of shocks received (i.e., the number of punished drinking periods) is recorded over a specific time.

-

Analysis: Anxiolytic compounds increase the number of shocks the animals are willing to tolerate to drink, indicating a reduction in anxiety.

Preclinical Findings

| Parameter | Species | Test | Result |

| Binding Affinity (Ki) | Human recombinant | GABAA receptor binding | 0.7–9.1 nM for α1, α2, α3, α5 subunits |

Clinical Development

This compound underwent Phase I and Phase II clinical trials for the treatment of anxiety disorders and later for stuttering.

Anxiety Disorders

Early clinical trials investigated the efficacy and safety of this compound in patients with panic disorder and generalized anxiety disorder (GAD). A randomized, double-blind, crossover study in patients with panic disorder showed that this compound (0.1 mg t.d.s.) reduced the mean number of panic attacks compared to baseline. The study also suggested that this compound had anxiolytic properties without the typical side effects of full benzodiazepine agonists, such as significant sedation or withdrawal symptoms.

Clinical Trial Design: Panic Disorder Study

-

Phase: II

-

Design: Randomized, double-blind, placebo-controlled, crossover

-

Population: Patients with a DSM-IV diagnosis of Panic Disorder

-

Intervention: this compound (0.1 mg three times daily) versus placebo

-

Duration: Two 2-week treatment periods separated by a 1-week washout

-

Primary Outcome: Change in the daily number of panic attacks

Stuttering

The potential of this compound for treating stuttering was discovered serendipitously during the anxiety trials. Subsequently, a Phase II clinical trial, known as the EXPRESS study, was conducted to evaluate its efficacy in adults with persistent developmental stuttering.

Clinical Trial Design: EXPRESS Study for Stuttering

-

Phase: II

-

Design: 8-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study with a 1-year open-label extension.

-

Population: 132 adults with a history of stuttering since childhood.

-

Intervention: this compound (escalating doses from 0.3 mg to 0.6 mg per day) or placebo.

-

Primary Endpoints: Stuttering Severity Instrument Version 3 (SSI-3), Clinician Global Impression of Improvement (CGI-I), and change in the percentage of syllables stuttered.

The EXPRESS study showed a statistically significant benefit of this compound over placebo on multiple primary and secondary endpoints. In the double-blind phase, this compound produced an average 19.4% reduction in the percentage of syllables stuttered compared to a 5.1% reduction for placebo. During the one-year open-label extension, a 40% reduction in the percentage of syllables stuttered was observed. The most common adverse events were headache and fatigue.

Clinical Trial Workflow

References

In Vitro Binding Affinity of Pagoclone for Benzodiazepine Sites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding characteristics of Pagoclone at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor. The information is compiled from publicly available scientific literature and is intended to provide researchers and drug development professionals with a detailed understanding of this compound's interaction with its molecular target.

Quantitative Binding Affinity Data

This compound, a cyclopyrrolone derivative, demonstrates high affinity for the benzodiazepine site on GABA-A receptors. Its binding profile has been characterized in both native tissue preparations and recombinant human receptors, revealing a degree of subtype selectivity in its functional activity.

Binding Affinity in Rodent Brain Tissue

In vitro studies utilizing rat cerebrocortical membranes have established a high-affinity binding profile for this compound.

| Preparation | Radioligand | Parameter | Value (nM) | Reference |

| Rat Cerebrocortical Membranes | [³H]-Flunitrazepam | Kᵢ | 0.98 | [1] |

| Rat Cortical Membranes | [³H]-Flunitrazepam | IC₅₀ | 1.6 ± 0.2 | [1] |

Binding Affinity for Human Recombinant GABA-A Receptor Subtypes

Studies on recombinant human GABA-A receptors have provided insights into this compound's affinity for different alpha subunit-containing receptor isoforms. This compound exhibits high and roughly equivalent affinity for GABA-A receptors containing α1, α2, α3, or α5 subunits.[2][3][4]

| Receptor Subtype | Parameter | Value (nM) | Reference |

| Human Recombinant GABA-A (α1, α2, α3, or α5 containing) | Kᵢ | 0.7 - 9.1 | |

| Human Recombinant GABA-A (α1, α2, α3, or α5 containing) | EC₅₀ | 3.1 - 6.6 |

Functional Activity at GABA-A Receptor Subtypes

While this compound binds with similar affinity to several GABA-A receptor subtypes, its functional effect as a modulator of GABA activity varies depending on the alpha subunit present. This functional selectivity is a key characteristic of this compound's pharmacological profile.

| Receptor Subtype | Functional Activity | Reference |

| α1-containing | Partial Agonist | |

| α2-containing | Partial Agonist | |

| α3-containing | Full Agonist | |

| α5-containing | Partial Agonist |

Experimental Protocols

The following sections detail a representative experimental protocol for a competitive radioligand binding assay to determine the in vitro binding affinity of a test compound like this compound for the benzodiazepine site of the GABA-A receptor.

Preparation of Rat Cortical Membranes

-

Tissue Homogenization: Whole rat cerebral cortices are dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifugation: The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Membrane Pelleting: The resulting supernatant is then centrifuged at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Washing: The membrane pellet is resuspended in fresh ice-cold buffer and centrifuged again under the same conditions to wash the membranes.

-

Final Resuspension: The final pellet is resuspended in a known volume of 50 mM Tris-HCl buffer (pH 7.4) to achieve a protein concentration of approximately 1-2 mg/mL. Protein concentration is determined using a standard method such as the Bradford or BCA assay.

-

Storage: Aliquots of the membrane preparation are stored at -80°C until use.

[³H]-Flunitrazepam Competitive Binding Assay

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [³H]-Flunitrazepam (specific activity ~80 Ci/mmol) is used at a final concentration of 1 nM.

-

Test Compound: this compound is serially diluted in assay buffer to achieve a range of final concentrations (e.g., 0.01 nM to 1 µM).

-

Incubation: The assay is performed in a total volume of 500 µL in polypropylene tubes. Each tube contains:

-

100 µL of the membrane preparation (approximately 100-200 µg of protein).

-

50 µL of [³H]-Flunitrazepam.

-

50 µL of either assay buffer (for total binding), a saturating concentration of a non-radiolabeled benzodiazepine such as Diazepam (10 µM, for non-specific binding), or the test compound (this compound) at various concentrations.

-

-

Equilibrium: The tubes are incubated at 4°C for 60-90 minutes to reach binding equilibrium.

-

Termination of Incubation: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been presoaked in assay buffer.

-

Washing: The filters are immediately washed three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.

-

Radioactivity Measurement: The filters are placed in scintillation vials with an appropriate scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

Data Analysis

-

Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.

-

IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The data is typically fitted to a one-site or two-site binding model using software such as Prism.

-

Kᵢ Calculation: The inhibitory constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) where [L] is the concentration of the radioligand and Kᴅ is the dissociation constant of the radioligand for the receptor.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow of a competitive radioligand binding assay used to determine the binding affinity of a compound like this compound.

This compound's Interaction with GABA-A Receptor Subtypes

This diagram illustrates the interaction of this compound at the benzodiazepine binding site of different GABA-A receptor subtypes, highlighting its differential functional efficacy.

References

The Neuropharmacological Profile of Pagoclone: A Technical Guide to its Effects on Neurotransmitter Systems

Abstract: Pagoclone, a cyclopyrrolone derivative, is a selective positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. Developed as a non-benzodiazepine anxiolytic, its unique pharmacological profile is characterized by a distinct pattern of subtype selectivity and functional efficacy at the GABA-A receptor complex. This technical guide provides an in-depth analysis of this compound's mechanism of action, its primary effects on the GABAergic system, and potential indirect consequences on other major neurotransmitter systems. Detailed experimental protocols for key assays and quantitative data are presented to support further research and development in this area.

Primary Mechanism of Action: The GABAergic System

This compound exerts its primary effects by acting as a positive allosteric modulator at the benzodiazepine binding site of the GABA-A receptor, which is located at the interface between α and γ subunits.[1] Unlike classical benzodiazepines, this compound demonstrates a sophisticated profile of both subtype selectivity and differential functional efficacy, which is believed to underpin its anxiolytic effects with a reduced sedative and amnestic side-effect profile.[2][3]

GABA-A Receptor Structure and Function

The GABA-A receptor is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ subunit, which form a central chloride (Cl⁻) ion pore.[1] The endogenous ligand, GABA, binds at the interface between α and β subunits, triggering the opening of the channel and allowing Cl⁻ influx. This hyperpolarizes the neuron, reducing its excitability and leading to central nervous system inhibition. Positive allosteric modulators like this compound bind to a different site (the benzodiazepine site) and do not open the channel directly; instead, they enhance the effect of GABA, increasing the frequency or duration of channel opening and thus potentiating GABAergic inhibition.

Binding Affinity and Subtype Selectivity

This compound binds with high affinity to human GABA-A receptors containing α1, α2, α3, or α5 subunits.[4] While specific Ki values for each subtype are not consistently available in publicly accessible literature, the affinity range is reported to be between 0.7 and 9.1 nM. This high-affinity binding is roughly equivalent across these key benzodiazepine-sensitive subtypes.

| Parameter | GABA-A Receptor Subtypes | Value (nM) | Reference |

| Binding Affinity (Ki) | α1, α2, α3, α5 | 0.7 - 9.1 |

Functional Efficacy Profile

The defining characteristic of this compound is its differential efficacy across GABA-A receptor subtypes. It acts as a full agonist at α3-containing receptors but only a partial agonist at α1, α2, and α5-containing receptors. This profile is critical to its therapeutic window. The anxiolytic effects of benzodiazepine-site modulators are primarily mediated by α2 and α3 subtypes, whereas the sedative and amnestic effects are linked to strong agonism at the α1 subtype. This compound's lower efficacy at the α1 subtype is thought to reduce the incidence of these undesirable side effects.

| Receptor Subtype | Associated Primary Effect | This compound's Functional Efficacy | Reference |

| α1βγ2 | Sedation, Amnesia | Partial Agonist | |

| α2βγ2 | Anxiolysis | Partial Agonist | |

| α3βγ2 | Anxiolysis, Myorelaxation | Full Agonist | |

| α5βγ2 | Cognition, Memory | Partial Agonist |

Effects on Other Neurotransmitter Systems (Inferred)

Direct in vivo studies measuring this compound's effect on other neurotransmitter systems are limited. However, based on the known neural circuitry and the effects of other GABA-A receptor positive allosteric modulators, potential indirect effects can be hypothesized.

Dopaminergic System

GABAergic interneurons in the ventral tegmental area (VTA) exert tonic inhibition on dopamine-releasing neurons that project to the nucleus accumbens and prefrontal cortex. By enhancing the activity of these inhibitory interneurons (which express GABA-A receptors), benzodiazepine-site agonists can "disinhibit" the dopamine neurons, leading to an increase in dopamine release. This mechanism is thought to contribute to the abuse potential of some GABAergic drugs. Given this compound's partial agonism at the relevant GABA-A receptor subtypes, it may have a less pronounced effect on dopamine release compared to full agonists like diazepam, potentially contributing to its slightly lower abuse potential as observed in some studies.

Cholinergic, Serotonergic, and Glutamatergic Systems

Systemic administration of some benzodiazepine-site agonists has been shown to decrease acetylcholine release in brain regions like the amygdala, which may be a downstream effect of enhanced local GABAergic inhibition. There is a lack of specific data for this compound. Similarly, direct evidence linking this compound to significant alterations in serotonin or glutamate systems is not available in the current body of literature. Any effects would likely be secondary to its potent modulation of the primary inhibitory system in the brain.

Key Experimental Protocols

The characterization of this compound's neuropharmacological profile relies on standard, validated methodologies in the field.

Radioligand Binding Assay

This in vitro technique is used to determine the binding affinity (Ki) of a compound for a specific receptor. It involves a competition assay where varying concentrations of the unlabeled drug (this compound) compete with a fixed concentration of a radiolabeled ligand (e.g., [³H]flunitrazepam) for binding to membranes prepared from cells expressing specific GABA-A receptor subtypes.

Methodology:

-

Membrane Preparation: Homogenize tissue (e.g., rat brain) or cultured cells expressing recombinant human GABA-A receptor subtypes (α1β2γ2, α2β2γ2, etc.) in an appropriate buffer. Centrifuge to isolate the cell membrane fraction.

-

Assay Incubation: Incubate the membrane preparation with a constant concentration of a radiolabeled benzodiazepine-site ligand (e.g., [³H]flunitrazepam) and a range of concentrations of this compound.

-

Separation: Terminate the reaction by rapid filtration through glass fiber filters, separating the bound from the unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. Calculate the IC₅₀ (concentration that inhibits 50% of specific binding) and convert it to a Ki (inhibition constant) using the Cheng-Prusoff equation.

References

In-Depth Technical Guide: Molecular Structure and Stereochemistry of Pagoclone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pagoclone is a cyclopyrrolone derivative that acts as a selective partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor. It exhibits a distinct pharmacological profile, demonstrating anxiolytic effects with a reduced sedative and amnestic potential compared to classical benzodiazepines. This is attributed to its subtype-selective binding and functional activity. This compound possesses a single chiral center, with the (S)-enantiomer being the pharmacologically active stereoisomer. This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and analytical characterization of this compound, intended to support further research and development efforts.

Molecular Structure

This compound's molecular structure is characterized by a tricyclic isoindolinone core linked to a 7-chloro-1,8-naphthyridine moiety and a 5-methyl-2-oxohexyl side chain.

Table 1: Molecular Identifiers for this compound

| Identifier | Racemic this compound | (+)-(S)-Pagoclone |

| IUPAC Name | 2-(7-chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)isoindolin-1-one | (3S)-2-(7-Chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)isoindolin-1-one |

| SMILES | CC(C)CCC(=O)CC1C2=CC=CC=C2C(=O)N1C3=NC4=C(C=C3)C=C(Cl)N=C4 | CC(C)CCC(=O)C[C@H]1C2=CC=CC=C2C(=O)N1C3=NC4=C(C=C3)C=C(Cl)N=C4 |

| InChI | InChI=1S/C23H22ClN3O2/c1-14(2)7-10-16(28)13-19-17-5-3-4-6-18(17)23(29)27(19)21-12-9-15-8-11-20(24)25-22(15)26-21/h3-6,8-9,11-12,14,19H,7,10,13H2,1-2H3 | InChI=1S/C23H22ClN3O2/c1-14(2)7-10-16(28)13-19-17-5-3-4-6-18(17)23(29)27(19)21-12-9-15-8-11-20(24)25-22(15)26-21/h3-6,8-9,11-12,14,19H,7,10,13H2,1-2H3/t19-/m0/s1 |

| InChI Key | HIUPRQPBWVEQJJ-UHFFFAOYSA-N | HIUPRQPBWVEQJJ-IBGZPJMESA-N |

| Molecular Formula | C₂₃H₂₂ClN₃O₂ | C₂₃H₂₂ClN₃O₂ |

| Molecular Weight | 407.90 g/mol | 407.90 g/mol |

| CAS Number | 133737-32-3 | Not available |

Stereochemistry

This compound possesses a single stereocenter at the C3 position of the isoindolinone ring. Consequently, it exists as a pair of enantiomers: (R)-Pagoclone and (S)-Pagoclone. The pharmacological activity of this compound is primarily associated with the (+)-(S)-enantiomer.

Pharmacological Profile

This compound is a positive allosteric modulator of the GABA-A receptor, binding to the benzodiazepine site. It exhibits partial agonist activity at α1, α2, and α5 subunit-containing receptors and full agonist activity at α3-containing receptors. This subtype selectivity is believed to underlie its anxiolytic effects with reduced sedative and amnestic properties.

Table 2: GABA-A Receptor Subtype Binding Affinity (Ki) of Racemic this compound

| Receptor Subtype | Binding Affinity (Ki) [nM] |

| α1βγ2 | 0.7 - 9.1 |

| α2βγ2 | 0.7 - 9.1 |

| α3βγ2 | 0.7 - 9.1 |

| α5βγ2 | 0.7 - 9.1 |

Experimental Protocols

Synthesis of Racemic this compound

The synthesis of racemic this compound can be achieved through a multi-step process. A general outline is provided below. For a detailed, practical protocol, refer to Stuk, Timothy L., et al. "An efficient and cost-effective synthesis of this compound." Organic process research & development 7.6 (2003): 851-855.

Enantiomeric Resolution

The resolution of racemic this compound into its individual enantiomers is crucial for studying their distinct pharmacological properties. Two primary methods have been reported:

-

Diastereomeric Crystallization: This method involves the reaction of racemic this compound with a chiral resolving agent, such as (+)-ephedrine hemihydrate, to form diastereomeric salts. These salts can then be separated by fractional crystallization due to their different solubilities. Subsequent removal of the resolving agent yields the pure enantiomers.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers.

Table 3: General Protocol for Chiral HPLC Separation of this compound Enantiomers

| Parameter | Description |

| Column | A chiral stationary phase (CSP) column is required. Polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H) are often effective for this class of compounds. |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio is optimized to achieve baseline separation. |

| Additives | Small amounts of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive may be required to improve peak shape and resolution. |

| Flow Rate | Typically in the range of 0.5 - 1.5 mL/min. |

| Detection | UV detection at a wavelength where this compound exhibits strong absorbance (e.g., 254 nm). |

| Temperature | Column temperature can be varied to optimize separation, typically between 20-40 °C. |

Structural Characterization

4.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for confirming the molecular structure of this compound.

Table 4: General Protocol for NMR Analysis of this compound

| Parameter | ¹H NMR | ¹³C NMR |

| Solvent | Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) | Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) |

| Concentration | 5-10 mg/mL | 20-50 mg/mL |

| Spectrometer | 400 MHz or higher | 100 MHz or higher |

| Acquisition | Standard proton experiment | Proton-decoupled carbon experiment |

| Data Processing | Fourier transformation, phasing, baseline correction, and integration. | Fourier transformation, phasing, and baseline correction. |

Expected ¹H NMR signals would include characteristic peaks for the aromatic protons of the naphthyridine and isoindolinone rings, the aliphatic protons of the hexyl side chain, and the methine proton at the chiral center. Expected ¹³C NMR signals would correspond to all unique carbon atoms in the molecule.

4.3.2 X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive determination of the three-dimensional molecular structure and absolute stereochemistry of this compound's enantiomers.

Table 5: General Protocol for X-ray Crystallography of this compound

| Step | Description |

| Crystal Growth | Single crystals of the pure enantiomer are grown from a suitable solvent or solvent mixture by slow evaporation, vapor diffusion, or cooling. |

| Data Collection | A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected. |

| Structure Solution | The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. |

| Structure Refinement | The initial structural model is refined to improve the agreement between the calculated and observed diffraction data. |

| Absolute Configuration | For chiral molecules, the absolute configuration can be determined using anomalous dispersion effects, often by including a heavy atom in the crystal structure or using specific X-ray wavelengths. |

Conclusion

This technical guide has provided a detailed overview of the molecular structure and stereochemistry of this compound. The key to its unique pharmacological profile lies in the (S)-enantiomer and its selective interaction with different GABA-A receptor subtypes. The provided experimental outlines for synthesis, resolution, and characterization are intended to serve as a foundation for researchers in the field. Further investigation into the specific binding affinities and functional activities of the individual enantiomers is warranted to fully elucidate the therapeutic potential of this compound and to guide the development of next-generation anxiolytics with improved safety and efficacy profiles.

Preclinical Profile of Pagoclone: A Technical Guide to its Anxiolytic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pagoclone, a cyclopyrrolone derivative, has been investigated for its potential as an anxiolytic agent. Functioning as a partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor, it exhibits a distinct preclinical profile characterized by anxiolytic effects with a potentially wider therapeutic window compared to full agonists like benzodiazepines. This technical guide provides an in-depth overview of the preclinical studies on the anxiolytic effects of this compound, presenting quantitative data, detailed experimental methodologies, and a visual representation of its mechanism of action. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and neuroscience.

Introduction

Anxiety disorders represent a significant global health concern, necessitating the development of novel therapeutic agents with improved efficacy and safety profiles. This compound emerged as a promising non-benzodiazepine anxiolytic candidate due to its selective modulation of the GABA-A receptor complex. This document synthesizes the key preclinical findings that have elucidated the anxiolytic-like properties of this compound, with a focus on its receptor binding profile and its behavioral effects in established animal models of anxiety.

Mechanism of Action: GABA-A Receptor Modulation

This compound exerts its anxiolytic effects by acting as a partial agonist at the benzodiazepine binding site of the GABA-A receptor. This interaction allosterically modulates the receptor, enhancing the effect of the endogenous neurotransmitter GABA, which leads to an influx of chloride ions and subsequent hyperpolarization of the neuron, ultimately reducing neuronal excitability.

Figure 1: this compound's Mechanism of Action at the GABA-A Receptor.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: GABA-A Receptor Subtype Binding Affinity of this compound

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| α1β2γ2 | 0.7 - 9.1 | [1] |

| α2β2γ2 | 0.7 - 9.1 | [1] |

| α3β2γ2 | 0.7 - 9.1 | [1] |

| α5β2γ2 | 0.7 - 9.1 | [1] |

Note: this compound binds with roughly equivalent high affinity to the benzodiazepine binding site of human GABA-A receptors containing α1, α2, α3, or α5 subunits. It acts as a partial agonist at α1, α2, and α5-containing receptors and a full agonist at receptors with an α3 subunit.[1]

Table 2: Anxiolytic-like Effects of this compound in the Elevated Plus Maze (Rat)

| Dose (mg/kg, p.o.) | Time Spent in Open Arms (% of total time) | Number of Open Arm Entries | Reference |

| Vehicle | Baseline | Baseline | |

| 0.3 | Increased | Increased | |

| 1.0 | Significantly Increased | Significantly Increased | |

| 3.0 | Significantly Increased | Significantly Increased |

Note: A significant increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic-like effect. This compound produced a significant reduction in total distance traveled at all tested doses, indicating a sedative-like effect at higher anxiolytic doses.

Table 3: Anxiolytic-like Effects of this compound in the Vogel Conflict Test (Rat)

| Dose (mg/kg, p.o.) | Number of Punished Licks | Reference |

| Vehicle | Baseline | |

| 0.1 | Increased | |

| 0.33 | Significantly Increased (MED) | |

| 1.0 | Significantly Increased |

Note: The Vogel conflict test assesses the anxiolytic potential of a drug by measuring its ability to increase the number of punished responses (licks for water). The minimal effective dose (MED) for this compound in this model was reported as 0.33 mg/kg, p.o.

Table 4: Receptor Binding Profile of 5'-Hydroxy-Pagoclone (Major Metabolite)

| Receptor Subtype | Binding Affinity (Ki, nM) | Efficacy | Reference |

| α1β2γ2 | Comparable to this compound | Greater than this compound | |

| α2β2γ2 | Comparable to this compound | Comparable to this compound | |

| α3β2γ2 | Comparable to this compound | Comparable to this compound | |

| α5β2γ2 | Comparable to this compound | Comparable to this compound |

Note: In rats, 5'-hydroxy-pagoclone is a major metabolite with a receptor binding profile similar to the parent compound but with significantly greater efficacy at the α1 subtype, which may contribute to its observed sedative effects.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below.

Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

Apparatus:

-

A plus-shaped maze elevated from the floor.

-

Two open arms and two closed arms of equal dimensions.

-

The maze is typically made of a non-reflective material.

Procedure:

-

Habituation: Animals are habituated to the testing room for at least 60 minutes before the test.

-

Drug Administration: this compound or vehicle is administered orally (p.o.) at a specified time (e.g., 30-60 minutes) before testing.

-

Test Initiation: Each animal is placed in the center of the maze, facing an open arm.

-

Data Collection: The animal's behavior is recorded for a 5-minute session. Key parameters measured include:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled (to assess locomotor activity).

-

-

Data Analysis: An increase in the time spent and the number of entries into the open arms is interpreted as an anxiolytic-like effect.

References

Pagoclone: A Technical Analysis of its Therapeutic Potential in Anxiety Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pagoclone, a cyclopyrrolone derivative, has been investigated as a potential therapeutic agent for anxiety disorders. As a selective partial agonist at the γ-aminobutyric acid type A (GABAA) receptor, it presents a distinct pharmacological profile compared to classical benzodiazepines. This technical guide provides an in-depth analysis of this compound's mechanism of action, preclinical and clinical data, and detailed experimental methodologies relevant to its evaluation as an anxiolytic. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Introduction

Anxiety disorders are a class of mental health conditions characterized by excessive fear and anxiety and related behavioral disturbances.[1] While benzodiazepines have long been a cornerstone of treatment, their use is often limited by side effects such as sedation, cognitive impairment, and the potential for dependence and withdrawal.[2] This has driven the search for novel anxiolytics with improved safety and tolerability profiles.

This compound emerged as a promising candidate due to its unique interaction with the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][3][4] Unlike non-selective full agonists like diazepam, this compound exhibits subtype-selective partial agonism, which is hypothesized to confer anxiolytic efficacy with a reduced burden of sedative and amnestic effects. This document synthesizes the available technical data on this compound to provide a detailed overview of its therapeutic potential.

Mechanism of Action

This compound is a positive allosteric modulator of the GABAA receptor, binding to the benzodiazepine site located at the interface of the α and γ subunits. This binding enhances the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, which dampens neuronal excitability.

The key to this compound's therapeutic profile lies in its subtype selectivity and partial agonist activity. It binds with high affinity to GABAA receptors containing α1, α2, α3, and α5 subunits. However, it acts as a partial agonist at the α1, α2, and α5 subunits, which are associated with sedation and amnesia (α1) and anxiolysis (α2), and as a full agonist at the α3 subunit, which is also implicated in anxiolysis. This profile suggests that this compound can produce anxiolytic effects through its action on α2 and α3 subunits, while its partial agonism at the α1 subunit may mitigate sedative side effects.

A major metabolite of this compound in rats, 5'-hydroxythis compound, has been identified and is noteworthy for its greater efficacy at the α1 subtype compared to the parent compound, which may contribute to sedative effects observed in preclinical models at higher doses.

Figure 1: this compound's Mechanism of Action at the GABAA Receptor.

Quantitative Data

Receptor Binding Affinity

| Compound | GABAA Receptor Subtype | Binding Affinity (Ki, nM) |

| This compound | α1βxγ2 | 0.7 - 9.1 |

| α2βxγ2 | 0.7 - 9.1 | |

| α3βxγ2 | 0.7 - 9.1 | |

| α5βxγ2 | 0.7 - 9.1 | |

| 5'-hydroxythis compound | α1βxγ2 | Data not available |

| α2βxγ2 | Data not available | |

| α3βxγ2 | Data not available | |

| α5βxγ2 | Data not available |

Note: The range provided is for human recombinant receptors. Specific values for each subtype were not found in a consolidated table.

Intrinsic Efficacy

This compound's partial agonism is a key differentiator. Its intrinsic efficacy varies across the GABAA receptor subtypes.

| Compound | GABAA Receptor Subtype | Intrinsic Efficacy (% of GABA potentiation) |

| This compound | α1βxγ2 | Partial Agonist |

| α2βxγ2 | Partial Agonist | |

| α3βxγ2 | Full Agonist | |

| α5βxγ2 | Partial Agonist | |

| 5'-hydroxythis compound | α1βxγ2 | Higher than this compound |

| α2βxγ2 | Data not available | |

| α3βxγ2 | Data not available | |

| α5βxγ2 | Data not available |

Note: Precise quantitative values for the percentage of GABA potentiation were not found in the reviewed literature.

Human Pharmacokinetics

Pharmacokinetic parameters for this compound in humans have been determined in early-phase clinical trials.

| Parameter | Value |

| Time to Maximum Concentration (Tmax) | Approximately 6 hours post-dosing |

| Maximum Concentration (Cmax) | Dose-dependent |

| Elimination Half-life (t½) | Data not available |

| Clearance (CL) | Data not available |

| Volume of Distribution (Vd) | Data not available |

Note: A comprehensive table of human pharmacokinetic parameters is not publicly available. Tmax is inferred from the timing of neuropsychological testing in a clinical study.

Preclinical Anxiolytic-like Activity

This compound has demonstrated anxiolytic-like effects in rodent models of anxiety.

| Animal Model | Species | Doses Tested (mg/kg, p.o.) | Anxiolytic-like Effect Observed |

| Elevated Plus-Maze | Rat | 0.3, 1, 3 | Significant at 3 mg/kg |

Clinical Efficacy in Panic Disorder

A clinical trial has evaluated the efficacy of this compound in patients with panic disorder.

| Study Design | N | Treatment | Duration | Primary Outcome | Result |

| Randomized, double-blind, crossover | 14 | This compound 0.1 mg t.i.d. vs. Placebo | 2 weeks per treatment period | Mean number of panic attacks | Reduction from 5.8 to 3.6 (p=0.05) with this compound vs. 4.3 with placebo (p=0.14) |

Experimental Protocols

GABAA Receptor Binding Assay (Representative Protocol)

This protocol describes a typical competitive radioligand binding assay to determine the affinity of a test compound like this compound for the GABAA receptor.

Figure 2: Workflow for a GABAA Receptor Binding Assay.

Methodology:

-

Membrane Preparation: Membranes containing GABAA receptors are prepared, typically from whole rat brains (excluding cerebellum) or from cell lines (e.g., HEK293) transfected to express specific recombinant GABAA receptor subtypes.

-

Incubation: A fixed concentration of a suitable radioligand (e.g., [3H]flunitrazepam) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound). Non-specific binding is determined in the presence of a high concentration of a known benzodiazepine, such as diazepam.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Elevated Plus-Maze Test for Anxiolytic Activity (Representative Protocol)

The elevated plus-maze (EPM) is a widely used behavioral model to assess anxiety-like behavior in rodents and to screen for anxiolytic drugs.

Figure 3: Workflow for the Elevated Plus-Maze Test.

Methodology:

-

Apparatus: The maze is shaped like a plus sign and elevated off the ground. It typically consists of two open arms and two arms enclosed by walls. For rats, the arms are often 50 cm long and 10 cm wide.

-

Animals: Adult male rats (e.g., Wistar or Sprague-Dawley strain) are commonly used.

-

Procedure:

-

Animals are habituated to the testing room before the experiment.

-

This compound or vehicle is administered orally at specified doses.

-

After a pre-treatment period (e.g., 30-60 minutes), the rat is placed in the center of the maze, facing one of the open arms.

-

The animal is allowed to explore the maze for a set period, typically 5 minutes.

-

Behavior is recorded using a video camera and tracking software.

-

-

Data Analysis: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.

Clinical Trial for Panic Disorder (Representative Protocol)

This protocol outlines the key elements of a clinical trial designed to assess the efficacy of this compound in patients with panic disorder.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, crossover design is often employed to minimize inter-individual variability.

-

Patient Population:

-

Inclusion Criteria: Patients with a primary diagnosis of Panic Disorder according to the Diagnostic and Statistical Manual of Mental Disorders (DSM), and experiencing a minimum frequency of panic attacks (e.g., at least one per week).

-

Exclusion Criteria: Comorbid psychiatric disorders that are the primary focus of treatment, substance use disorders, and certain medical conditions.

-

-

Treatment:

-

Patients are randomly assigned to receive either this compound (e.g., 0.1 mg three times daily) or a matching placebo for a fixed duration (e.g., 2 weeks).

-

Following a washout period (e.g., 1 week), patients are crossed over to the other treatment arm.

-

-

Outcome Measures:

-

Primary: The frequency of panic attacks, often recorded daily by the patient in a diary.

-

Secondary: Severity of anxiety symptoms (e.g., using the Hamilton Anxiety Rating Scale), agoraphobic avoidance, and global improvement (e.g., using the Clinical Global Impression scale).

-

-

Statistical Analysis: The primary endpoint is typically analyzed by comparing the change in panic attack frequency from baseline between the this compound and placebo treatment periods using appropriate statistical tests for crossover designs.

Discussion and Future Directions

This compound's pharmacological profile as a GABAA receptor subtype-selective partial agonist makes it a theoretically attractive candidate for the treatment of anxiety disorders. Preclinical studies and an early-phase clinical trial in panic disorder have provided preliminary evidence of its anxiolytic properties, potentially with a reduced side-effect profile compared to traditional benzodiazepines.